molecular formula C19H39NO2 B067005 Palmitic monoisopropanolamide, (R)- CAS No. 179951-56-5

Palmitic monoisopropanolamide, (R)-

Cat. No. B067005
CAS RN: 179951-56-5
M. Wt: 313.5 g/mol
InChI Key: VQNMGLLFMPXVFN-GOSISDBHSA-N
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Description

Palmitic monoisopropanolamide, (R)-, is a type of fatty acid derivative that is used in laboratory experiments and scientific research. It is a compound composed of a fatty acid, palmitic acid, and an alcohol, isopropanol. This compound has a wide range of applications in scientific research and laboratory experiments due to its unique properties.

Scientific Research Applications

Pharmaceutical Research

Palmitic monoisopropanolamide, ®-, has potential applications in the pharmaceutical industry. For instance, it has been found that palmitic acid, a major component of this compound, plays a role in the development of obesity, type 2 diabetes mellitus, cardiovascular diseases, and cancer . It’s also used in the production of paliperidone palmitate, a drug used to treat schizophrenia .

Chemical Research

In the field of chemical research, this compound is often used as a reference material for chemical structure and properties . It’s also used in the synthesis of other complex compounds .

Biological Research

Biological research has shown that palmitic acid, a component of this compound, has effects on health, including the development of obesity, type 2 diabetes mellitus, cardiovascular diseases, and cancer . It’s also been found to affect glucose-stimulated insulin secretion in pancreatic β-cells .

Environmental Research

While specific environmental applications for Palmitic monoisopropanolamide, ®-, are not readily available, compounds like this often play roles in environmental chemistry and toxicology .

Industrial Research

In industrial research, palmitic acid, a component of this compound, is used in the production of surfactants . These surfactants are used in a variety of industries, including cleaning products, personal care products, and more.

Agricultural Research

In the field of agriculture, palmitic acid-enriched fat supplements have been found to increase milk yield and fat content in Holstein cows, mitigating the deleterious effects of metabolic disorders during the early lactation period .

Food Research

Palmitic acid, a major component of this compound, is ubiquitously present in dietary fat, guaranteeing an average intake of about 20g/d. It plays a significant role in nutrition and human health .

Cosmetic Research

While specific cosmetic applications for Palmitic monoisopropanolamide, ®-, are not readily available, compounds like this often play roles in cosmetic chemistry and product formulation .

properties

IUPAC Name

N-[(2R)-2-hydroxypropyl]hexadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18(2)21/h18,21H,3-17H2,1-2H3,(H,20,22)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQNMGLLFMPXVFN-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30170886
Record name Palmitic monoisopropanolamide, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

179951-56-5
Record name Palmitic monoisopropanolamide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179951565
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Palmitic monoisopropanolamide, (R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30170886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PALMITIC MONOISOPROPANOLAMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3438DY3589
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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